molecular formula C6H3BrF3NO B1410593 2-Bromo-4-(difluoromethoxy)-5-fluoropyridine CAS No. 1432754-30-7

2-Bromo-4-(difluoromethoxy)-5-fluoropyridine

Cat. No.: B1410593
CAS No.: 1432754-30-7
M. Wt: 241.99 g/mol
InChI Key: WBRZLZRCHCFZEW-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethoxy)-5-fluoropyridine is a chemical compound with the molecular formula C6H3BrF2NO. It is a pyridine derivative characterized by the presence of bromine, fluorine, and difluoromethoxy groups.

Preparation Methods

The synthesis of 2-Bromo-4-(difluoromethoxy)-5-fluoropyridine typically involves multi-step organic reactions. One common method includes the bromination of 4-(difluoromethoxy)-5-fluoropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Bromo-4-(difluoromethoxy)-5-fluoropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

2-Bromo-4-(difluoromethoxy)-5-fluoropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethoxy)-5-fluoropyridine involves its interaction with specific molecular targets. In pharmaceuticals, it may inhibit or activate certain enzymes or receptors, leading to therapeutic effects. The difluoromethoxy and fluorine groups enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2-Bromo-4-(difluoromethoxy)-5-fluoropyridine can be compared with other similar compounds such as:

  • 2-Bromo-4-(difluoromethoxy)pyridine
  • 2-Bromo-4-(trifluoromethoxy)pyridine
  • 2-Bromo-4-(difluoromethoxy)benzonitrile

These compounds share similar structural motifs but differ in their specific substituents, which can influence their chemical reactivity and applications. The presence of additional fluorine atoms or different functional groups can enhance or reduce their effectiveness in various applications .

Properties

IUPAC Name

2-bromo-4-(difluoromethoxy)-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-5-1-4(12-6(9)10)3(8)2-11-5/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRZLZRCHCFZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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